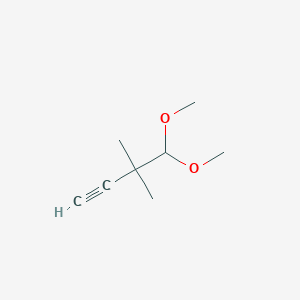

4,4-Dimethoxy-3,3-dimethylbut-1-yne

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4,4-dimethoxy-3,3-dimethylbut-1-yne |

InChI |

InChI=1S/C8H14O2/c1-6-8(2,3)7(9-4)10-5/h1,7H,2-5H3 |

InChI Key |

PCRXCEKCKUARNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)C(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethoxy 3,3 Dimethylbut 1 Yne

Historical Context of Related Alkyne and Acetal (B89532) Synthesis

The synthesis of terminal alkynes and acetals has a rich history, forming a foundational pillar of organic chemistry. wiley-vch.de The discovery of acetylene (B1199291) in 1836 by Edmund Davy marked the beginning of alkyne chemistry. wiley-vch.de Early methods for creating higher alkynes often involved the homologation of smaller terminal alkynes or elimination reactions from organic halides. wiley-vch.de A significant advancement was the generation of metal acetylides from terminal alkynes, which could then act as nucleophiles to form new carbon-carbon bonds. wiley-vch.dewikipedia.org

Acetal formation, the reaction of an aldehyde or ketone with two equivalents of an alcohol, is a reversible process typically catalyzed by acid. wikipedia.orgyoutube.com The primary challenge in acetal synthesis is often the removal of water to drive the equilibrium towards the product. wikipedia.org Historically, this was achieved using dehydrating agents or a Dean-Stark apparatus. wikipedia.org The term "ketal" was historically used for ketone-derived acetals, though modern IUPAC nomenclature considers ketals a subset of acetals. wikipedia.org

Established Preparative Routes for 4,4-Dimethoxy-3,3-dimethylbut-1-yne (B6153782)

The preparation of this compound is not explicitly detailed in readily available literature, suggesting it is a specialized compound. However, established methods for the synthesis of the structurally related, less hindered 4,4-dimethoxybut-1-yne (B1619715) provide a strong basis for its synthesis. orgsyn.org These methods can be adapted to accommodate the steric bulk of the 3,3-dimethyl group.

Strategies for Incorporating the Terminal Alkyne

The introduction of the terminal alkyne moiety is a critical step. Common strategies include:

Alkylation of Acetylides: A primary method involves the reaction of a metal acetylide, such as lithium acetylide or the Grignard reagent of acetylene, with a suitable electrophile. wiley-vch.deyoutube.com For the target molecule, this would involve an electrophile containing the 3,3-dimethyl-4,4-dimethoxybutanal precursor.

Elimination Reactions: Dehydrohalogenation of vicinal or geminal dihalides is a classic route to alkynes. wikipedia.org For instance, starting from a suitable alkene, halogenation followed by double dehydrohalogenation can yield the desired alkyne. wikipedia.org

From Aldehydes: The Corey-Fuchs reaction and the Seyferth-Gilbert homologation are powerful methods for converting aldehydes into terminal alkynes. organic-chemistry.orgacs.org These reactions typically involve the formation of a dibromo-olefin intermediate followed by elimination.

Introduction and Formation of the Geminal Dimethoxy Moiety

The geminal dimethoxy group serves as a protecting group for an aldehyde functionality. orgsyn.org Its formation is typically achieved through acetalization. wikipedia.orgymerdigital.com

Direct Acetalization: Reaction of the corresponding aldehyde (3,3-dimethylbut-1-yn-4-al) with an excess of methanol (B129727) in the presence of an acid catalyst would be the most direct approach. youtube.com To drive the reaction to completion, removal of water is essential. wikipedia.org

Reaction with Orthoformates: A highly effective method for acetal formation is the reaction of a carbonyl compound with a trialkyl orthoformate, such as trimethyl orthoformate, often under acidic conditions. organic-chemistry.org

A common synthetic strategy for the related 4,4-dialkoxybut-1-ynes involves the reaction of propargylic organometallic compounds with orthoformate esters. orgsyn.org For example, the Grignard derivative of propargyl bromide can react with trimethyl orthoformate to introduce both the alkyne and the masked aldehyde in a single step. orgsyn.org

Influence of Steric Hindrance from the 3,3-Dimethyl Group on Synthesis

The presence of the geminal dimethyl group at the 3-position introduces significant steric hindrance, which can profoundly impact reaction rates and yields. acs.orgacs.orgutdallas.edu

Nucleophilic Attack: The steric bulk can hinder the approach of nucleophiles to the adjacent carbonyl or acetal carbon. For instance, in the formation of the acetal from the corresponding aldehyde, the rate of nucleophilic attack by methanol may be reduced.

SN2 Reactions: If the synthesis involves an SN2 reaction at the carbon bearing the dimethyl groups, the reaction will likely be very slow or fail altogether, favoring elimination pathways instead. utdallas.edu

Organometallic Reactions: The steric hindrance can also affect the reactivity of organometallic intermediates. While the linear geometry of the alkyne might position the reactive center away from the bulky group, any transition state that brings reactants into close proximity will be destabilized. acs.org

Theoretical studies on other systems have shown that steric hindrance can have a non-linear effect on reaction rates, sometimes even accelerating reactions by distorting bond angles. acs.orgnih.gov However, for direct synthetic transformations, significant steric impediment generally poses a challenge.

Optimization of Reaction Conditions and Yields

Given the likely challenges posed by steric hindrance, optimization of reaction conditions is crucial for a successful synthesis of this compound.

| Parameter | Considerations for Optimization |

| Solvent | Acetonitrile (B52724) has been found to be an effective solvent for similar reactions, offering a good balance between conversion and selectivity. scielo.br |

| Temperature | Higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance, but this must be balanced against the potential for side reactions. scielo.br |

| Catalyst | For acetal formation, strong acid catalysts like perchloric acid on silica (B1680970) gel or zirconium tetrachloride can be highly effective. organic-chemistry.org For alkyne-forming reactions, the choice of base and metal catalyst (e.g., in Sonogashira couplings) is critical. acs.org |

| Reagent Stoichiometry | Using an excess of one reagent, such as the alcohol in acetalization, can help drive the equilibrium towards the product. wikipedia.org |

| Reaction Time | Prolonged reaction times might be necessary for sterically hindered substrates, but this increases the risk of product decomposition or side reactions. scielo.br |

Exploration of Emerging and Alternative Synthetic Pathways

Modern synthetic chemistry offers several alternative approaches that could be applied to the synthesis of this compound.

Ball Milling: This mechanochemical technique has emerged as an environmentally friendly method for various organic transformations, sometimes eliminating the need for solvents and reducing reaction times. acs.org It has been successfully used for the alkynylation of N-heteroarenes. acs.org

Photocatalysis: Visible-light photocatalysis offers a mild and selective method for various transformations, including acetalization of aldehydes under neutral conditions, which could be advantageous for sensitive substrates. organic-chemistry.org

Novel Reagents: The development of new reagents, such as those for the direct conversion of alcohols to alkynes, could provide more efficient routes. organic-chemistry.org

Biosynthesis: While not yet applied to this specific molecule, the discovery of biosynthetic pathways for terminal alkynes in bacteria opens up the long-term possibility of enzymatic synthesis of such compounds. nih.gov

The synthesis of this compound, while not explicitly documented, can be approached through established and emerging synthetic methodologies. The key challenges lie in overcoming the steric hindrance of the 3,3-dimethyl group and optimizing reaction conditions to achieve acceptable yields. The continued development of novel synthetic methods will undoubtedly provide more efficient and sustainable routes to this and other sterically encumbered molecules in the future.

Chemical Reactivity and Transformative Pathways of 4,4 Dimethoxy 3,3 Dimethylbut 1 Yne

Reactivity at the Terminal Alkyne Functionality.

The primary site of reactivity in 4,4-dimethoxy-3,3-dimethylbut-1-yne (B6153782) is the terminal alkyne, characterized by the presence of a weakly acidic sp-hybridized C-H bond and a carbon-carbon triple bond rich in π-electrons.

Deprotonation and Generation of Nucleophilic Alkynyl Anions.

The terminal proton of an alkyne can be removed by a strong base to form a metal acetylide, which is a potent nucleophile. The general transformation is as follows:

R-C≡C-H + Base → R-C≡C⁻ + Base-H⁺

For this compound, this would result in the formation of the (4,4-dimethoxy-3,3-dimethylbut-1-yn-1-yl)metal species. The choice of base is crucial and typically includes organolithium reagents (like n-butyllithium), sodium amide, or Grignard reagents.

Reactions with Electrophilic Carbonyl Compounds (e.g., aldehydes, esters).

Once generated, the alkynyl anion of this compound would be expected to react readily with various electrophilic carbonyl compounds.

With Aldehydes: The nucleophilic addition of the acetylide to an aldehyde would yield a secondary propargyl alcohol. This reaction is a fundamental carbon-carbon bond-forming reaction.

| Reactant 1 | Reactant 2 | Product |

| 4,4-Dimethoxy-3,3-dimethylbut-1-ynyl anion | Aldehyde (R'CHO) | 1-(4,4-Dimethoxy-3,3-dimethylbut-1-yn-1-yl)-1-alkanol |

With Esters: The reaction with esters would proceed via nucleophilic acyl substitution. The initial addition of the acetylide would form a tetrahedral intermediate, which would then collapse to expel the alkoxy group, yielding an alkynyl ketone. A second equivalent of the acetylide could potentially add to the newly formed ketone, leading to a tertiary alcohol.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (with excess nucleophile) |

| 4,4-Dimethoxy-3,3-dimethylbut-1-ynyl anion | Ester (R'COOR'') | 1-(4,4-Dimethoxy-3,3-dimethylbut-1-yn-1-yl)-1-alkanone | Bis(4,4-dimethoxy-3,3-dimethylbut-1-yn-1-yl)alkanol |

Metal-Catalyzed Coupling Reactions.

The terminal alkyne functionality is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira coupling).

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. wikipedia.org

For this compound, a typical Sonogashira reaction would involve its coupling with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) to yield an arylated alkyne.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl Halide (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., NEt₃) | 1-Aryl-4,4-dimethoxy-3,3-dimethylbut-1-yne |

The reaction conditions are generally mild, and a wide range of functional groups are tolerated. wikipedia.org

Gold-Catalyzed Cascade Cyclization Processes.

Gold catalysts, particularly gold(I) and gold(III) complexes, are known to be highly effective in activating alkynes towards nucleophilic attack, often initiating complex cascade cyclization reactions. nih.govnih.govntnu.edu These reactions can lead to the rapid construction of complex molecular architectures.

While specific examples involving this compound are not readily found, one could envision its derivatization to include a tethered nucleophile. For instance, if an alcohol or amine functionality were incorporated into the molecule, gold-catalyzed intramolecular cyclization could occur. The acetal (B89532) group in this compound could potentially participate in such cyclizations under acidic conditions often generated during gold catalysis, although this would depend on the specific reaction conditions and the stability of the acetal.

A hypothetical gold-catalyzed cascade could involve the initial π-activation of the alkyne by the gold catalyst, followed by an intramolecular attack from a suitably positioned nucleophile, leading to a variety of cyclic products.

Nickel-Catalyzed Hydroarylation and Related Additions.

Nickel catalysts have emerged as powerful tools for the hydroarylation of alkynes, where an aryl group and a hydrogen atom are added across the triple bond. nih.govnih.govdicp.ac.cn This provides a direct route to substituted alkenes.

In the context of this compound, a nickel-catalyzed hydroarylation with an arylboronic acid, for example, would be expected to yield a vinylarene. The regioselectivity of the addition (i.e., whether the aryl group adds to the terminal or internal carbon of the alkyne) would be a key consideration and would likely be influenced by the specific nickel catalyst and ligands employed.

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| This compound | Arylboronic acid (ArB(OH)₂) | Ni catalyst (e.g., Ni(acac)₂), Ligand | (E/Z)-1-Aryl-4,4-dimethoxy-3,3-dimethylbut-1-ene |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the alkyne's triple bond. These reactions are fundamental in organic synthesis for the creation of functionalized alkenes.

Hydrosilylation of terminal alkynes is a powerful method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The reaction involves the addition of a hydrosilane (H-SiR₃) across the carbon-carbon triple bond, typically catalyzed by transition metal complexes. The regioselectivity of this addition is a key consideration, leading to either the α-vinylsilane (gem-isomer) or the β-vinylsilane (vicinal-isomer).

For a sterically hindered terminal alkyne like this compound, the regiochemical outcome is highly dependent on the catalyst system employed. While specific studies on this substrate are not prevalent, general trends in alkyne hydrosilylation provide a strong predictive basis. For instance, platinum and rhodium catalysts often favor the formation of the (E)-β-vinylsilane, while ruthenium catalysts can exhibit a preference for the α-vinylsilane. nih.gov The bulky tert-butyl group adjacent to the dimethoxy acetal is expected to exert significant steric influence, potentially enhancing the selectivity for the less sterically encumbered (E)-β-isomer.

Table 1: Predicted Outcomes of Hydrosilylation of this compound

| Catalyst System | Predicted Major Product | Predicted Regioselectivity |

| H₂PtCl₆ (Speier's catalyst) | (E)-4,4-Dimethoxy-3,3-dimethyl-1-(triethylsilyl)but-1-ene | High (β-addition) |

| [Cp*Ru(MeCN)₃]PF₆ | 1-(4,4-Dimethoxy-3,3-dimethylbut-1-en-2-yl)triethylsilane | High (α-addition) nih.gov |

| Co(OAc)₂·4H₂O / Bidentate Phosphine (B1218219) | (E)-4,4-Dimethoxy-3,3-dimethyl-1-(triethylsilyl)but-1-ene | Near-perfect (β-addition) rsc.org |

| Co(OAc)₂·4H₂O / Bipyridine | 1-(4,4-Dimethoxy-3,3-dimethylbut-1-en-2-yl)triethylsilane | High (α-addition) rsc.org |

Note: The table represents predicted outcomes based on established catalytic systems for terminal alkynes. Specific experimental data for this compound is not available.

The addition of hydrogen halides (HX) to alkynes is a classic electrophilic addition reaction. For terminal alkynes, the reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon, and the halide adds to the more substituted internal carbon, proceeding through a vinyl carbocation intermediate.

In the case of this compound, the initial protonation of the alkyne would lead to a secondary vinyl carbocation. However, the presence of the adjacent quaternary carbon bearing two methyl groups and two methoxy (B1213986) groups makes this system prone to carbocation rearrangement. Similar to the addition of HCl to 3,3-dimethyl-1-butene, which yields a rearranged product, a 1,2-methyl shift is anticipated to occur, leading to a more stable tertiary carbocation. youtube.comdoubtnut.comdoubtnut.comyoutube.com This rearrangement would result in the formation of a rearranged haloalkene as the major product.

The reaction mechanism is expected to proceed as follows:

Protonation of the alkyne by HX to form a secondary vinyl carbocation.

A rapid 1,2-methyl shift to form a more stable tertiary carbocation.

Attack of the halide anion on the tertiary carbocation to yield the rearranged product.

Table 2: Predicted Products of Hydrohalogenation of this compound

| Reagent | Predicted Major Product | Comments |

| HCl | 2-Chloro-2,3-dimethyl-4,4-dimethoxybut-1-ene | Product of rearrangement (1,2-methyl shift) |

| HBr | 2-Bromo-2,3-dimethyl-4,4-dimethoxybut-1-ene | Product of rearrangement (1,2-methyl shift) |

| HI | 2-Iodo-2,3-dimethyl-4,4-dimethoxybut-1-ene | Product of rearrangement (1,2-methyl shift) |

Note: This table is based on predicted reactivity by analogy to similar substrates; specific experimental verification for this compound is lacking.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The alkyne functionality of this compound can participate in various cycloaddition reactions.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene or alkyne, can lead to the formation of oxetanes or oxetenes, respectively. slideshare.netorganic-chemistry.orgrsc.orgyoutube.com The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkyne. rsc.org

The reaction of this compound with a simple carbonyl compound like acetone (B3395972) under photochemical conditions is expected to yield an oxetene. The regioselectivity of the Paternò-Büchi reaction can be complex and is influenced by both steric and electronic factors. slideshare.netrsc.org For a terminal alkyne, the formation of two regioisomers is possible. The steric bulk of the tert-butyl group in this compound would likely favor the formation of the less sterically congested oxetene.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govacs.orgresearchgate.netrsc.org This reaction is known for its broad substrate scope and high functional group tolerance. nih.gov

As a terminal alkyne, this compound is an excellent candidate for CuAAC reactions. The reaction with an organic azide, such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) would be expected to proceed smoothly to afford the corresponding 1,4-disubstituted 1,2,3-triazole in high yield. The steric hindrance from the neopentyl-like structure is not expected to significantly impede this highly efficient transformation.

Table 3: Predicted Outcome of the CuAAC Reaction of this compound

| Alkyne | Azide | Catalyst System | Predicted Product |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(1,1-dimethoxy-2,2-dimethylpropyl)-1H-1,2,3-triazole |

Note: This represents a predicted outcome based on the established reliability and scope of the CuAAC reaction.

Radical Mediated Transformations

Radical reactions offer alternative pathways for the functionalization of alkynes, often with complementary reactivity to polar reactions.

The radical addition of thiols to terminal alkynes, known as the thiol-yne reaction, is a well-established transformation that can be initiated by radical initiators (e.g., AIBN) or UV light. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition, where the thiyl radical adds to the terminal carbon of the alkyne, to yield a vinyl sulfide (B99878). researchgate.netresearchgate.net The reaction can often proceed further to a double addition, particularly with an excess of the thiol.

For this compound, the radical addition of a thiol, such as thiophenol, is expected to produce the (E)-vinyl sulfide as the major initial product. The stereoselectivity arises from the intermediacy of a vinyl radical that can isomerize to the more stable E-form before hydrogen atom abstraction from the thiol.

Radical cyclizations involving a terminal alkyne tethered to a radical precursor are also a powerful method for ring construction. nih.govwikipedia.orgacs.orgnih.gov For instance, a substrate bearing the 4,4-dimethoxy-3,3-dimethylbut-1-ynyl group and a radical precursor (e.g., an alkyl halide) at a suitable position could undergo a 5-exo or 6-endo cyclization upon treatment with a radical initiator like AIBN and a reducing agent such as tributyltin hydride. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for hexenyl-type radicals.

Reactivity and Derivatization of the Geminal Dimethoxy Acetal

The geminal dimethoxy acetal functional group in this compound serves as a masked aldehyde. Its reactivity is characterized by its susceptibility to hydrolysis under acidic conditions to reveal the carbonyl group, its ability to undergo exchange reactions with other alcohols or diols, and the possibility of nucleophilic attack at the acetal carbon. The steric hindrance imposed by the adjacent quaternary center, bearing two methyl groups, significantly influences the rates and conditions of these transformations compared to less hindered acetals.

Acid-Catalyzed Hydrolysis for Carbonyl Unmasking

The primary and most fundamental reaction of the this compound acetal is its acid-catalyzed hydrolysis to unmask the latent aldehyde functionality, yielding 3,3-dimethylbut-1-yn-4-al. This transformation is a cornerstone of its use in organic synthesis, allowing for the introduction of a terminal alkyne and a sterically encumbered aldehyde in a single synthetic operation.

The mechanism of this deprotection involves the protonation of one of the methoxy oxygen atoms by an acid catalyst, such as aqueous mineral acids (e.g., HCl, H₂SO₄) or Lewis acids in the presence of water. This protonation converts the methoxy group into a good leaving group (methanol). Subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. The steric bulk of the tert-butyl-like group at the adjacent position is thought to slow down this step relative to unhindered acetals. The resulting carbocation is then attacked by water, and subsequent deprotonation of the adduct furnishes the corresponding hemiacetal. Under the reaction conditions, the hemiacetal is unstable and rapidly eliminates a second molecule of methanol to afford the final aldehyde product.

The reaction conditions for the hydrolysis of sterically hindered acetals like this compound typically require more forcing conditions (higher temperatures or stronger acid concentrations) than for simple, unhindered acetals due to the steric impedance around the acetal carbon.

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Acetals

| Acetal Substrate | Reagents and Conditions | Product | Observations |

| This compound | Dilute HCl, THF/H₂O, rt to 40 °C | 3,3-Dimethylbut-1-yn-4-al | Reaction is generally clean but may require monitoring to prevent side reactions of the alkyne. |

| Benzaldehyde dimethyl acetal | Acetic acid, H₂O, reflux | Benzaldehyde | A standard example of acetal hydrolysis under milder acidic conditions. |

This table is illustrative and based on general principles of acetal hydrolysis. Specific experimental data for this compound is not widely published.

Acetal Exchange and Transacetalization Reactions

Acetal exchange, or transacetalization, is another important reaction pathway for the geminal dimethoxy acetal of this compound. This process involves the reaction of the acetal with a different alcohol or, more commonly, a diol, in the presence of an acid catalyst, to form a new acetal. This is often employed to introduce a more robust protecting group or to form cyclic acetals, which can have different stability and reactivity profiles.

The reaction mechanism is analogous to that of hydrolysis, with the key difference being that an alcohol, rather than water, acts as the nucleophile that traps the intermediate oxocarbenium ion. When a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, is used, a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively) is formed. These cyclic acetals are often favored thermodynamically due to the entropic advantage of releasing two molecules of methanol for every one molecule of diol consumed.

The steric hindrance at the 3-position of this compound can make transacetalization more challenging than for less substituted acetals. Higher temperatures and the use of a Dean-Stark apparatus to remove the liberated methanol are often necessary to drive the equilibrium towards the desired product.

Table 2: Examples of Transacetalization Reactions

| Starting Acetal | Reagent | Catalyst | Product |

| This compound | Ethylene glycol | p-Toluenesulfonic acid | 2-(1,1-Dimethyl-2-propynyl)-1,3-dioxolane |

| Acetone dimethyl acetal | 1,3-Propanediol | Amberlyst-15 | 2,2-Dimethyl-1,3-dioxane |

This table provides representative examples of transacetalization reactions.

Nucleophilic Attack and Subsequent Transformations at the Acetal Carbon

While less common than hydrolysis or transacetalization, the acetal carbon of this compound can be subject to nucleophilic attack, particularly when activated by a Lewis acid. This type of reaction typically proceeds via an SN1-like mechanism, where the Lewis acid facilitates the departure of a methoxy group to form the oxocarbenium ion, which is then intercepted by a nucleophile.

The nature of the nucleophile determines the outcome of the reaction. For example, reaction with organometallic reagents like Grignard reagents or organolithium compounds in the presence of a Lewis acid could potentially lead to C-C bond formation, resulting in a new ether. However, the high reactivity of these nucleophiles towards the terminal alkyne presents a significant chemoselectivity challenge. More commonly, softer nucleophiles are employed in related systems.

The steric hindrance around the acetal carbon in this compound makes direct SN2-type displacement highly unfavorable. Therefore, any nucleophilic substitution at this center is expected to proceed through the formation of the planar oxocarbenium ion intermediate.

Interplay of Functional Groups: Chemoselectivity and Regioselectivity Considerations

A key aspect of the chemistry of this compound is the interplay between its two functional groups: the terminal alkyne and the geminal dimethoxy acetal. The presence of both functionalities in a single molecule necessitates careful consideration of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, when treating this compound with a reagent that can potentially react with both the alkyne and the acetal, the outcome will depend on the nature of the reagent and the reaction conditions.

Organometallic Reagents: Strong nucleophiles and bases, such as Grignard reagents or alkyllithiums, will preferentially deprotonate the terminal alkyne to form a metal acetylide. The resulting acetylide can then act as a nucleophile in subsequent reactions. Attack at the sterically hindered and less electrophilic acetal carbon is generally not observed with these reagents under standard conditions.

Reducing Agents: The reduction of the alkyne can be achieved in the presence of the acetal, which is inert to many reducing agents. For example, catalytic hydrogenation with Lindlar's catalyst would selectively reduce the alkyne to the corresponding alkene, leaving the acetal untouched. Conversely, reagents that reduce aldehydes, such as sodium borohydride, would only react after the acetal has been hydrolyzed to the aldehyde.

Electrophilic Addition to the Alkyne: Reactions involving electrophilic addition to the alkyne, such as hydroboration or halogenation, can generally be performed chemoselectively in the presence of the acetal group, which is stable under these conditions.

Regioselectivity becomes a consideration in addition reactions to the alkyne. For example, in the hydroboration-oxidation of the alkyne, the boron atom will preferentially add to the terminal carbon (anti-Markovnikov addition) due to both steric and electronic effects, leading to the formation of an aldehyde (after tautomerization of the initial enol) upon oxidation. If the acetal is carried through this sequence, a dialdehyde (B1249045) equivalent would be produced after deprotection.

The strategic manipulation of these selectivity principles allows this compound to be a versatile building block in the synthesis of complex molecules, where the two functional groups can be unmasked or elaborated in a controlled and predictable manner.

Strategic Applications of 4,4 Dimethoxy 3,3 Dimethylbut 1 Yne in Complex Molecule Synthesis

As a Versatile C6 Building Block in Retrosynthetic Analysis.

In the realm of retrosynthetic analysis, 4,4-Dimethoxy-3,3-dimethylbut-1-yne (B6153782) presents itself as a valuable synthon for a six-carbon fragment. The terminal alkyne offers a handle for a variety of transformations, including C-C bond formation through coupling reactions, while the dimethoxy acetal (B89532) serves as a masked aldehyde. This dual functionality allows for a stepwise or tandem approach to constructing complex molecular architectures.

The retrosynthetic disconnection of a target molecule could reveal the substructure of this compound, suggesting its use as a starting material. For instance, a complex polyketide or a substituted heterocyclic system might be simplified by identifying this C6 unit within its framework. The steric bulk of the gem-dimethyl group would be a key consideration in the feasibility of the proposed synthetic steps.

Construction of Diverse Carbocyclic and Heterocyclic Frameworks.

The unique structural features of this compound make it a potentially useful precursor for a range of carbocyclic and heterocyclic systems.

Synthesis of Substituted Indoles and Related Nitrogen Heterocycles.

While specific examples utilizing this compound in indole (B1671886) synthesis are not readily found, one can extrapolate potential synthetic routes. For instance, a Fischer indole synthesis could theoretically be adapted, where the ketone, unmasked from the acetal, reacts with a substituted phenylhydrazine. However, the steric hindrance from the adjacent quaternary center might impede the cyclization step. Alternative transition-metal-catalyzed methods for indole synthesis from alkynes and anilines could also be explored, although the steric environment around the alkyne may necessitate specific catalytic systems.

Preparation of Complex Polyenes and Functionalized Alkenes.

The terminal alkyne of this compound is a prime functional group for the stereoselective synthesis of dienes and polyenes. Metal-catalyzed hydrometallation reactions followed by cross-coupling, or direct coupling reactions such as the Sonogashira coupling, could be employed to build up conjugated systems. The gem-dimethyl group would likely influence the stereochemical outcome of these reactions and the conformational properties of the resulting polyenes.

Utility in Tandem Benzannulation/Cyclization Strategies.

Tandem reactions that form multiple rings in a single operation are highly efficient. This compound could potentially participate in benzannulation reactions, where the alkyne and a suitable reaction partner form an aromatic ring. Subsequent unmasking of the aldehyde and intramolecular cyclization could lead to complex polycyclic aromatic or heterocyclic systems. The substitution pattern on the newly formed benzene (B151609) ring would be dictated by the regioselectivity of the initial annulation, which in turn would be influenced by the steric and electronic nature of the gem-dimethyl group.

Contributions to the Synthesis of Biomolecule Analogues and Scaffolds.

The structural motifs present in this compound are relevant to the synthesis of various classes of biomolecules.

Intermediates in Carbohydrate and Polyketide Synthesis.

The masked aldehyde and the alkyne functionality are reminiscent of precursors used in the synthesis of carbohydrates and polyketides. The C6 backbone of this compound could be elaborated to form the carbon skeleton of these natural products. For example, the alkyne could be hydrated to a ketone, and the aldehyde could be used in aldol (B89426) or other C-C bond-forming reactions. The gem-dimethyl group would result in a non-natural substitution pattern, making this building block suitable for the synthesis of bioactive analogues with potentially altered properties.

Applications in Lipid and Chlorosulfolipid Construction

The strategic incorporation of this compound has been noted in the synthesis of complex lipids, most notably in the assembly of chlorosulfolipids. These fascinating natural products, isolated from sources such as freshwater algae, are characterized by their intricate polychlorinated and sulfated acyclic structures. nih.gov The synthesis of these molecules presents a significant challenge to organic chemists, requiring precise control over stereochemistry and the introduction of multiple functional groups.

While detailed, step-by-step reaction schemes involving this compound in widely published literature are not abundant, its utility as a precursor has been cited. For instance, the Organic Syntheses procedure for 4,4-dimethoxybut-1-yne (B1619715) highlights its use by Vanderwal and colleagues in the synthesis of chlorosulfolipids. orgsyn.org The compound's masked aldehyde and terminal alkyne functionalities provide a valuable four-carbon unit that can be strategically elaborated into the longer carbon chains characteristic of these lipids.

The general approach to synthesizing complex chlorosulfolipids like danicalipin A often involves the coupling of smaller, functionalized fragments. nih.gov It is in the preparation of such fragments that a synthon like this compound would likely find its application, although specific details of its incorporation in these published total syntheses are not explicitly detailed in the readily available literature.

Role in Medicinal Chemistry Research as an Advanced Intermediate (e.g., Terbinafine Precursors)

In the realm of medicinal chemistry, the structural motifs present in this compound are found in key intermediates for the synthesis of antifungal agents. A prominent example is the allylamine (B125299) antifungal drug, Terbinafine. The synthesis of Terbinafine relies on a crucial intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol. nih.gov

The established industrial synthesis of this key Terbinafine precursor starts with 3,3-dimethylbut-1-yne, a closely related compound to this compound. nih.govd-nb.info The synthesis involves the metalation of 3,3-dimethylbut-1-yne followed by a reaction sequence to introduce the remaining part of the molecule. nih.gov

A key step in a developed batch-flow hybrid synthesis of the Terbinafine precursor is the formation of 4,4-dimethylpent-2-ynal from the lithium salt of 3,3-dimethyl-butyne and an appropriate electrophile. nih.gov This aldehyde is then reacted with a vinyl Grignard reagent to yield the desired 6,6-dimethylhept-1-en-4-yn-3-ol. nih.gov

The following table outlines the key intermediates and starting materials in a known synthetic route towards a Terbinafine precursor:

| Compound Name | Role in Synthesis | Reference |

| 3,3-dimethylbut-1-yne | Starting material | nih.gov |

| n-butyllithium | Reagent for metalation | nih.gov |

| 4,4-dimethylpent-2-ynal | Intermediate aldehyde | nih.gov |

| vinylmagnesium bromide | Grignard reagent | nih.gov |

| 6,6-dimethylhept-1-en-4-yn-3-ol | Key Terbinafine precursor | nih.gov |

While the direct use of this compound as an advanced intermediate for Terbinafine precursors is not explicitly detailed in the surveyed literature, its structural similarity to the starting materials and intermediates used in established syntheses suggests its potential as a synthon in this area. The dimethyl acetal group in this compound can be considered a protected form of an aldehyde, which is a key functionality in the synthesis of the Terbinafine precursor.

Integration into the Development of Materials Science Precursors

The application of this compound in the development of materials science precursors is an area that is not extensively documented in the available scientific literature. While acetylenic compounds, in general, are utilized in the synthesis of various polymers and functional materials, the specific integration of this compound is not prominent. nih.govresearchgate.net

The presence of both a terminal alkyne and a protected aldehyde offers potential for this molecule to act as a bifunctional monomer or as a precursor for more complex monomers. The alkyne group can participate in polymerization reactions, such as those used to create polyacetylenes, which are known for their interesting electronic and optical properties. nih.gov The acetal, upon deprotection, would yield a reactive aldehyde group that could be used for post-polymerization modification or for the creation of cross-linked materials.

General applications of acetylenic and acetal-containing compounds in materials science are summarized in the table below, illustrating the potential, though not explicitly realized, avenues for this compound.

| Functional Group | Potential Application in Materials Science | General Reference |

| Terminal Alkyne | Synthesis of conjugated polymers (polyacetylenes) | nih.gov |

| Acetal | Precursor to reactive aldehyde for polymer modification or cross-linking | numberanalytics.com |

Despite these potential applications, to date, there is a lack of specific research or patents that detail the use of this compound for the synthesis of materials science precursors.

Mechanistic Investigations and Elucidation of Reaction Pathways Involving 4,4 Dimethoxy 3,3 Dimethylbut 1 Yne

Detailed Analysis of Reaction Mechanisms and Transition States

The reactivity of 4,4-dimethoxy-3,3-dimethylbut-1-yne (B6153782) is dominated by the chemistry of its terminal alkyne functionality. Key reaction mechanisms likely to be operative include electrophilic additions, nucleophilic additions (especially in the form of its acetylide), and transition-metal-catalyzed transformations.

Electrophilic Addition: The reaction of this compound with electrophiles such as hydrogen halides (HX) or halogens (X₂) is expected to proceed through a carbocation intermediate. The initial protonation or halonium ion formation would lead to a vinyl cation. Due to the significant steric hindrance imposed by the adjacent quaternary carbon bearing two methyl and two methoxy (B1213986) groups, the regioselectivity of this addition would be highly controlled. The attack of the nucleophile would then quench the carbocation. A potential rearrangement of the carbocation intermediate, similar to what is observed in the reaction of 3,3-dimethylbut-1-ene with dilute aqueous sulfuric acid, could occur to form a more stable carbocation, leading to rearranged products. vaia.com

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, are a possibility for this compound acting as the dienophile. The mechanism of these reactions can be either concerted or stepwise. researchgate.netmdpi.com In a concerted mechanism, the new sigma bonds are formed simultaneously, and the stereochemistry of the reactants is retained in the product. researchgate.net However, for highly polarized or sterically demanding systems, a stepwise mechanism involving a zwitterionic or diradical intermediate may be favored. researchgate.netmdpi.com The bulky 3,3-dimethyl group would likely influence the facial selectivity of the diene's approach to the alkyne.

Transition States: The transition states in these reactions would be significantly influenced by the steric bulk of the tert-butyl group. For instance, in a concerted Diels-Alder reaction, the endo and exo transition states would have different steric interactions, likely favoring the formation of the exo product. In electrophilic additions, the transition state for the formation of the vinyl cation would involve the developing positive charge, and its stability would be a key factor in determining the reaction rate.

Influence of Catalysts, Ligands, and Solvents on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound can be profoundly influenced by the choice of catalysts, ligands, and solvents.

Catalysts: Transition metals are powerful catalysts for a wide array of alkyne transformations. mdpi.comresearchgate.netnih.gov

Palladium and Copper: Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.com The choice of palladium catalyst and ligands would be crucial in overcoming the steric hindrance around the alkyne.

Gold and Platinum: These metals are known to be highly effective catalysts for the hydration of alkynes. The mechanism often involves the π-activation of the alkyne by the metal, making it more susceptible to nucleophilic attack by water.

Ruthenium: Ruthenium catalysts are effective for alkyne metathesis and certain cycloaddition reactions.

Ligands: In transition-metal-catalyzed reactions, ligands play a critical role in tuning the catalyst's activity and selectivity. For a sterically hindered alkyne like this compound, bulky phosphine (B1218219) ligands on the metal center could be necessary to create a suitable coordination environment that allows for efficient catalysis while preventing catalyst deactivation.

Solvents: The choice of solvent can influence reaction rates and, in some cases, selectivity.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be beneficial for reactions involving charged intermediates or polar transition states. For example, in the synthesis of 2-methyl-4-cyanonaphthalene from 4,4-dimethoxy-2-butanone (B155242) (a related compound), a mixture of DMF and toluene (B28343) is used. crimsonpublishers.com

Nonpolar Solvents: For reactions that proceed through nonpolar transition states, such as certain cycloadditions, nonpolar solvents like toluene or hexane (B92381) may be preferred.

The table below summarizes the potential influence of various factors on the reactivity of this compound based on analogous systems.

| Factor | Influence on Reactivity and Selectivity |

| Catalyst | Pd/Cu: Enables Sonogashira cross-coupling reactions. mdpi.comAu/Pt: Catalyzes hydration and other nucleophilic additions. Ru: Promotes metathesis and cycloadditions. |

| Ligands | Bulky phosphine ligands can enhance catalyst stability and turnover in the presence of the sterically demanding substrate. |

| Solvents | Polar aprotic (DMF, Acetonitrile): Favorable for reactions with polar intermediates/transition states. crimsonpublishers.comNonpolar (Toluene, Hexane): Suitable for nonpolar reaction pathways. |

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding the mechanism of a reaction by providing information about the reaction order, the rate constant, and the activation energy. For reactions involving this compound, kinetic analysis could reveal the rate-limiting step.

For instance, in a transition-metal-catalyzed cross-coupling reaction, the rate-limiting step could be oxidative addition, transmetalation, or reductive elimination. By systematically varying the concentrations of the alkyne, the coupling partner, and the catalyst, the order of the reaction with respect to each component can be determined. This information helps to construct a rate law that is consistent with a proposed mechanism.

A study on the reactivity of 3,3-dimethylbutanal and 3,3-dimethylbutanone with Cl atoms and OH radicals determined the rate coefficients for these reactions, providing insight into their atmospheric chemistry. copernicus.org Similar kinetic studies on this compound with various reagents would be invaluable for quantifying its reactivity.

The following table outlines a hypothetical kinetic study for a Sonogashira coupling reaction involving this compound.

| Experiment | [this compound] (M) | [Aryl Halide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | R₁ |

| 2 | 0.2 | 0.1 | 1 | R₂ |

| 3 | 0.1 | 0.2 | 1 | R₃ |

| 4 | 0.1 | 0.1 | 2 | R₄ |

By analyzing the relationship between the initial rate and the concentrations of the reactants, the reaction order with respect to each component can be determined, shedding light on the rate-determining step.

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms.

Deuterium (B1214612) Labeling: To investigate the mechanism of an electrophilic addition, one could use a deuterated reagent, such as DCl. The position of the deuterium atom in the product would confirm the regioselectivity of the addition and could provide evidence for or against a carbocation rearrangement. For example, in the reaction of 3,3-dimethylbut-1-ene with deuterium over supported-metal catalysts, the distribution of deuterium in the products was analyzed to understand the reaction mechanism. researchgate.net

Carbon-13 Labeling: Synthesizing this compound with a ¹³C label at the terminal alkyne carbon (C-1) or the adjacent carbon (C-2) would be highly informative. In a cycloaddition reaction, the position of the ¹³C label in the final product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would unambiguously show how the new bonds are formed.

Oxygen-18 Labeling: To study the mechanism of hydration, one could use H₂¹⁸O. The incorporation of the ¹⁸O label into the product would confirm that the oxygen atom originates from the water molecule and could help to distinguish between different mechanistic pathways for nucleophilic attack.

These isotopic labeling experiments, in conjunction with kinetic and computational studies, would provide a comprehensive understanding of the reaction mechanisms involving the sterically hindered alkyne, this compound.

Theoretical and Computational Chemistry Studies of 4,4 Dimethoxy 3,3 Dimethylbut 1 Yne and Its Reactions

Electronic Structure and Reactivity Predictions

The reactivity of 4,4-Dimethoxy-3,3-dimethylbut-1-yne (B6153782) is governed by the distribution of electrons within its structure, particularly the interplay between the electron-rich alkyne triple bond and the bulky, electron-donating substituent groups. Computational methods, such as Density Functional Theory (DFT), are employed to model this electronic environment.

Key features of the electronic structure include a high-energy Highest Occupied Molecular Orbital (HOMO) localized primarily on the π-system of the carbon-carbon triple bond. This makes the alkyne group a nucleophilic center, susceptible to attack by electrophiles. The terminal acetylenic hydrogen is notably acidic for a hydrocarbon (pKa ≈ 25), a characteristic that computational models can quantify by calculating the energetics of deprotonation. masterorganicchemistry.com The resulting acetylide anion is a potent nucleophile, crucial for carbon-carbon bond-forming reactions. masterorganicchemistry.com

The presence of two methoxy (B1213986) groups and two methyl groups at the adjacent quaternary center introduces significant electronic and steric effects. The methoxy groups, through inductive electron withdrawal, can slightly influence the acidity of the acetylenic proton. However, the most significant impact of the substituents is steric hindrance. The bulky t-butyl-like arrangement sterically shields the alkyne, potentially moderating its reactivity towards large reagents and influencing the regioselectivity of addition reactions.

Computational predictions of reactivity often involve mapping the electrostatic potential surface, which visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the π-cloud of the alkyne would be a region of negative potential, while the acetylenic proton would exhibit a region of positive potential.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Localized on the C≡C π-system | Site of electrophilic attack |

| Lowest Unoccupied Molecular Orbital (LUMO) | Associated with the σ* orbitals of the alkyne | Site of nucleophilic attack (less common) |

| Acetylenic Proton (H-C≡) Acidity | Relatively acidic (pKa ≈ 25) | Facilitates deprotonation to form a nucleophilic acetylide |

| Electrostatic Potential | Negative potential on the alkyne π-cloud; Positive potential on the acetylenic proton | Guides interactions with electrophiles and nucleophiles/bases |

Conformational Analysis and Steric Effects of the Dimethyl and Dimethoxy Groups

The three-dimensional shape and flexibility of this compound are largely dictated by rotation around the single bond connecting the quaternary carbon (C3) and the acetal (B89532) carbon (C4). Conformational analysis, performed computationally, helps identify the most stable arrangements (conformers) and the energy barriers between them.

The primary steric interaction is between the two methyl groups on C3 and the two methoxy groups on C4. Due to the bulky nature of these groups, rotation around the C3-C4 bond is expected to be highly restricted. Theoretical calculations would typically involve a potential energy surface scan, where the dihedral angle between the substituents on C3 and C4 is systematically varied and the energy of the molecule is calculated at each step.

Table 2: Hypothetical Conformational Energy Profile for Rotation around the C3-C4 Bond

| Conformation | Dihedral Angle (CH₃-C3-C4-OCH₃) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Staggered (Anti) | ~180° | 0.0 (Global Minimum) | Most stable conformer with minimal steric strain. |

| Eclipsed | ~120° | > 5.0 | High energy transition state due to steric clash. |

| Staggered (Gauche) | ~60° | ~0.5 - 1.5 | Slightly less stable than anti due to some steric interaction. |

| Fully Eclipsed | 0° | > 8.0 (Maximum) | Highest energy conformer with severe steric repulsion. |

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, this involves modeling reactions typical of terminal alkynes, such as hydration, hydrohalogenation, and reduction. masterorganicchemistry.comyoutube.com

For example, in the acid-catalyzed hydration (oxymercuration-demercuration), computational modeling can predict the regioselectivity. youtube.com The addition of water across the triple bond can, in principle, form an enol that tautomerizes to either a methyl ketone or an aldehyde. masterorganicchemistry.com Calculations would likely confirm that the formation of the methyl ketone is heavily favored (Markovnikov's rule) by demonstrating that the transition state leading to this product is lower in energy. The steric bulk of the neighboring substituent would further reinforce this selectivity.

Similarly, modeling the deprotonation of the alkyne followed by an Sₙ2 reaction with an alkyl halide would involve calculating the energy of the acetylide intermediate and the activation barrier for the subsequent nucleophilic attack. masterorganicchemistry.com These calculations provide a quantitative understanding of reaction rates and feasibility under different conditions.

Table 3: Hypothetical Calculated Energetics for Competing Reaction Pathways

| Reaction | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Acid-Catalyzed Hydration | Markovnikov Addition (forms a ketone) | 15-20 | Major Product |

| Anti-Markovnikov Addition (forms an aldehyde) | 25-30 | Minor or Unobserved Product | |

| Hydrobromination (HBr Addition) | Formation of Vinyl Bromide (Markovnikov) | 12-18 | Major Intermediate |

| Formation of Vinyl Bromide (Anti-Markovnikov) | 22-28 | Minor Intermediate |

Prediction of Spectroscopic Signatures for Reaction Monitoring and Product Characterization

A significant application of computational chemistry is the prediction of spectroscopic data (NMR, IR) for novel or uncharacterized compounds. arxiv.orgbohrium.com These predictions are invaluable for confirming molecular structures and for monitoring the progress of a reaction. Modern computational methods, including both DFT and newer machine learning models, can predict spectra with high accuracy. rsc.orgresearchgate.netarxiv.orgnih.gov

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. For this compound, the most characteristic predicted absorptions would be the sharp C-H stretch of the terminal alkyne and the C≡C triple bond stretch. libretexts.org The absence of the strong, sharp C≡C-H peak around 3300 cm⁻¹ in a product's spectrum would be a clear indicator that the alkyne has reacted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be calculated with a high degree of confidence. github.io The predicted ¹H NMR spectrum would show a characteristic signal for the acetylenic proton, which is sensitive to its electronic environment. libretexts.orgopenochem.org The ¹³C NMR spectrum would clearly show the two sp-hybridized carbons of the alkyne in their typical chemical shift range. openochem.org Comparing the predicted spectra of potential products with experimental data is a powerful method for structure elucidation.

Table 4: Predicted IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Acetylenic C-H Stretch | 3280 - 3320 | Strong, Sharp |

| C-H Stretch (Alkyl/Methoxy) | 2850 - 3000 | Medium-Strong |

| Alkyne C≡C Stretch | 2100 - 2140 | Weak-Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

Table 5: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | ≡C-H (Acetylenic) | 2.0 - 2.5 | Singlet |

| -OCH₃ (Methoxy) | 3.2 - 3.6 | Singlet | |

| -CH₃ (Dimethyl) | 1.1 - 1.4 | Singlet | |

| -CH(OCH₃)₂ | 4.5 - 5.0 | Singlet | |

| ¹³C NMR | ≡C-H (Terminal Alkyne Carbon) | 68 - 75 | - |

| -C≡ (Internal Alkyne Carbon) | 85 - 95 | - | |

| C(CH₃)₂ (Quaternary Carbon) | 35 - 45 | - | |

| -CH(OCH₃)₂ (Acetal Carbon) | 100 - 110 | - | |

| -OCH₃ / -CH₃ (Methoxy/Methyl Carbons) | 50-60 / 25-30 | - |

Compound List

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. Future research in the synthesis of 4,4-dimethoxy-3,3-dimethylbut-1-yne (B6153782) should prioritize the development of methodologies that are both environmentally benign and maximize the incorporation of all starting material atoms into the final product.

Current synthetic routes to similar functionalized alkynes often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. pnas.org A key challenge is to devise more direct and atom-economical approaches. One promising avenue is the exploration of catalytic cross-coupling reactions that forge the key carbon-carbon bonds in a single, efficient step. nih.govacs.org For instance, the development of catalytic systems that enable the direct coupling of readily available precursors, such as propargyl alcohol derivatives and a gem-dimethylated acetal-containing fragment, would represent a significant advance.

Furthermore, embracing the principles of green chemistry by utilizing renewable starting materials, employing safer solvents, and minimizing energy consumption will be crucial. pnas.orgresearchgate.net Research into biocatalytic or photocatalytic methods could offer novel and sustainable pathways to this and other valuable alkynes. rsc.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Catalytic Cross-Coupling | Direct formation of the C-C bond between a propargyl unit and a gem-dimethylated acetal (B89532) precursor using a transition metal catalyst. | High atom economy, reduced number of steps, potential for high selectivity. |

| Bio-based Feedstocks | Utilization of renewable resources for the synthesis of key precursors. | Reduced environmental impact, increased sustainability. openaccesspub.org |

| Flow Chemistry Synthesis | Continuous production to improve safety, efficiency, and scalability of the synthesis. | Enhanced reaction control, improved safety for exothermic reactions, potential for automation. vapourtec.com |

| Photocatalysis | Use of light to drive the synthetic transformations, potentially under milder conditions. | Access to novel reactivity, reduced energy consumption, environmentally friendly. rsc.org |

Exploration of Novel and Unprecedented Reactivity Patterns

The unique steric and electronic properties of this compound suggest that it may exhibit novel and unexpected reactivity. The bulky gem-dimethyl group adjacent to the acetal could influence the regioselectivity and stereoselectivity of additions to the alkyne.

Future research should focus on systematically investigating the reactivity of this compound under a variety of conditions. This includes exploring its participation in cycloaddition reactions, transition-metal-catalyzed functionalizations, and reactions involving the activation of the terminal C-H bond. nih.govorganicchemistrytutor.com For example, the development of new catalytic systems could enable unprecedented transformations, such as the regioselective difunctionalization of the alkyne moiety. acs.org

Investigating the interplay between the alkyne and the protected aldehyde functionality could also lead to the discovery of novel tandem reactions, where a single trigger initiates a cascade of bond-forming events to rapidly construct complex molecular architectures.

Expansion of Applications in Asymmetric Synthesis and Stereocontrol

The development of stereoselective methods for the transformation of this compound is a critical area for future research. The ability to control the stereochemistry during reactions involving this building block would significantly enhance its value in the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

Future efforts should be directed towards the design and application of chiral catalysts for enantioselective additions to the alkyne. This could involve the use of chiral transition metal complexes or organocatalysts to control the formation of new stereocenters. organic-chemistry.orgrsc.org For instance, the development of asymmetric hydrofunctionalization reactions, such as hydroamination or hydroalkoxylation, would provide access to valuable chiral synthons.

Furthermore, the chiral center that could be generated adjacent to the gem-dimethyl group presents an interesting challenge in stereocontrol. Research into substrate-controlled diastereoselective reactions, where the existing stereochemistry of a modified substrate directs the stereochemical outcome of subsequent transformations, could also be a fruitful area of investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow systems offers numerous advantages, including improved safety, enhanced reaction control, and the potential for automation. umontreal.ca A significant future direction is the integration of the synthesis and transformations of this compound into flow chemistry platforms.

Developing robust and scalable flow protocols for the synthesis of this compound would enable its on-demand production, avoiding the need for storage of potentially reactive intermediates. vapourtec.com Furthermore, the precise control over reaction parameters afforded by flow reactors could allow for the exploration of reaction conditions that are not accessible in batch, potentially leading to improved yields and selectivities. nih.gov

The integration of these flow processes with automated synthesis platforms would further accelerate the discovery of new reactions and the rapid synthesis of libraries of compounds for biological screening. This would involve the development of in-line purification and analysis techniques to enable a fully automated workflow.

Discovery of New Catalytic Systems for its Transformations

The discovery of novel and more efficient catalytic systems is central to advancing the chemistry of this compound. While existing catalysts for alkyne transformations provide a good starting point, the specific steric and electronic properties of this compound may necessitate the development of tailored catalysts. mdpi.comnih.gov

Future research should focus on the design and synthesis of new ligands for transition metal catalysts that can accommodate the sterically demanding environment around the alkyne. rsc.org This could lead to catalysts with enhanced activity, selectivity, and functional group tolerance. For example, developing catalysts that can selectively activate the terminal C-H bond of the alkyne in the presence of the acetal functionality would be highly valuable. nih.gov

Furthermore, the exploration of catalysts based on earth-abundant and non-toxic metals would align with the principles of sustainable chemistry. nih.gov The development of recyclable catalysts, which can be easily separated from the reaction mixture and reused, would also contribute to the development of more economical and environmentally friendly processes. nih.gov

Table 2: Potential Catalytic Systems for the Transformation of this compound

| Catalyst Type | Potential Application | Desired Outcome |

| Chiral Transition Metal Complexes (e.g., Rh, Ru, Pd) | Asymmetric hydrogenation, hydrofunctionalization, cycloadditions. | High enantioselectivity and diastereoselectivity. |

| Organocatalysts | Asymmetric additions to the alkyne, cascade reactions. | Metal-free transformations with high stereocontrol. organic-chemistry.org |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu, Ni) | Cross-coupling reactions, C-H activation. | Cost-effective and sustainable transformations. |

| Recyclable Catalysts | Various catalytic transformations. | Reduced catalyst waste and improved process economy. nih.gov |

| Photocatalysts | Radical additions, C-H functionalization. | Mild reaction conditions and novel reactivity. rsc.org |

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis protocols for 4,4-dimethoxy-3,3-dimethylbut-1-yne, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via acid-catalyzed reaction of 3,3-dimethyl-1-butyne with methanol. Key steps include:

- Use of H₂SO₄ or HCl as catalysts (0.5–1.0 mol%) under reflux (60–80°C).

- Continuous flow reactors improve mixing and reduce by-products, achieving yields >85% .

- Post-reaction purification via fractional distillation (bp: 120–125°C at 1 atm).

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Expect singlet peaks for methoxy groups (δ 3.2–3.4 ppm) and methyl groups (δ 1.2–1.4 ppm). The terminal alkyne proton appears at δ 2.1–2.3 ppm.

- ¹³C NMR : Alkyne carbons at δ 70–80 ppm; methoxy carbons at δ 50–55 ppm.

- IR : Triple bond stretch at ~2100–2200 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 142.2. Cross-check with literature to resolve discrepancies (e.g., misassigned stereochemistry in prior studies) .

Q. What are the primary reaction pathways for this compound in nucleophilic and electrophilic reactions?

- Methodology :

- Nucleophilic : Deprotonation with NaNH₂ forms acetylides for C–C bond formation (e.g., alkylation with bromoalkanes) .

- Electrophilic : Reacts with electrophiles (e.g., H₂O in Hg²⁺-catalyzed hydration) to form ketones. Steric hindrance from methyl/methoxy groups directs regioselectivity .

Advanced Research Questions

Q. How does steric hindrance influence the reaction mechanism of this compound with bulky reagents?

- Methodology :

- The tert-butyl group adjacent to the alkyne restricts access to the triple bond, favoring β-(E)-isomer formation in hydrosilylation reactions (e.g., with Pt catalysts) .

- Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity.

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodology :

- Compare experimental data (e.g., NOESY for stereochemistry) with synthetic routes. For example, hydrogenation via Stobbe condensation may produce cis/trans isomers, requiring chiral chromatography or X-ray crystallography for unambiguous assignment .

Q. How can this compound be utilized in synthesizing bifunctional organosilicon compounds?

- Methodology :

- Hydrosilylation with HSiCl₃ yields β-(E)-vinylsilanes (e.g., 4e in Scheme 4 of ).

- Hydrolysis of silane intermediates produces diols (68% yield), enabling applications in cross-linked polymers.

Q. What experimental conditions maximize dual reactivity (nucleophilic/electrophilic) in multicomponent reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.